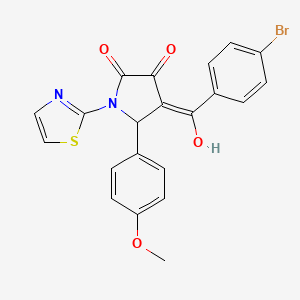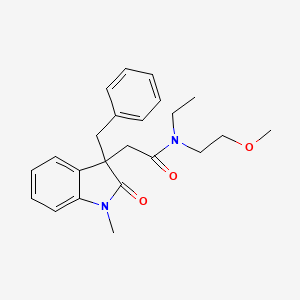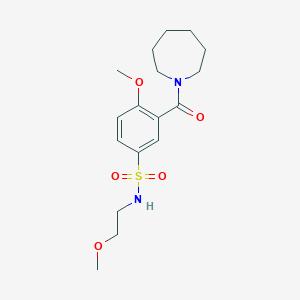
N-(3-chlorobenzyl)-N'-(2,3-dimethylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorobenzyl)-N'-(2,3-dimethylphenyl)urea, also known as CDU, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research in the field of pharmacology and biochemistry.
Wirkmechanismus
The mechanism of action of N-(3-chlorobenzyl)-N'-(2,3-dimethylphenyl)urea is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine has been shown to have a variety of physiological effects, including improved cognitive function and decreased inflammation.
Biochemical and Physiological Effects:
N-(3-chlorobenzyl)-N'-(2,3-dimethylphenyl)urea has been shown to have a variety of biochemical and physiological effects, including improved cognitive function, decreased inflammation, and anticonvulsant activity. N-(3-chlorobenzyl)-N'-(2,3-dimethylphenyl)urea has also been shown to have potential as an anti-tumor agent, and has been studied for its potential use in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chlorobenzyl)-N'-(2,3-dimethylphenyl)urea has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to be synthesized using a variety of methods. However, N-(3-chlorobenzyl)-N'-(2,3-dimethylphenyl)urea also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on N-(3-chlorobenzyl)-N'-(2,3-dimethylphenyl)urea, including further studies on its mechanism of action, its potential use as an anti-tumor agent, and its potential use in the treatment of Alzheimer's disease. Additionally, further research is needed to fully understand the potential advantages and limitations of N-(3-chlorobenzyl)-N'-(2,3-dimethylphenyl)urea for use in lab experiments.
Synthesemethoden
N-(3-chlorobenzyl)-N'-(2,3-dimethylphenyl)urea can be synthesized using a variety of methods, including the reaction of 3-chlorobenzylamine with 2,3-dimethylphenyl isocyanate, or the reaction of 2,3-dimethylphenyl isocyanate with 3-chlorobenzyl alcohol. These methods have been shown to produce high yields of N-(3-chlorobenzyl)-N'-(2,3-dimethylphenyl)urea with good purity.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorobenzyl)-N'-(2,3-dimethylphenyl)urea has been studied for its potential use in a variety of scientific research applications, including as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. N-(3-chlorobenzyl)-N'-(2,3-dimethylphenyl)urea has also been studied for its potential use in the treatment of Alzheimer's disease, as well as for its potential use as an anticonvulsant and anti-inflammatory agent.
Eigenschaften
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-(2,3-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O/c1-11-5-3-8-15(12(11)2)19-16(20)18-10-13-6-4-7-14(17)9-13/h3-9H,10H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPMBUDFIZJWSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NCC2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-(1H-indol-3-ylmethylene)-7-methyl-3-oxo-5-(2-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5442222.png)
![N,2-dimethyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5442228.png)
![{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}[2-(4-morpholinyl)ethyl]amine oxalate](/img/structure/B5442245.png)
![ethyl 1-[2-(2-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5442247.png)
![1-[2-(dimethylamino)ethyl]-5-(2-furyl)-3-hydroxy-4-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5442252.png)

![N-isobutyl-2-methyl-5-{[(2-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5442270.png)
![11-(2-chloro-6-fluoro-3-methylbenzoyl)-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5442282.png)
![3-[4-(dimethylamino)phenyl]-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acrylonitrile](/img/structure/B5442288.png)


![(2R)-2-amino-2-phenyl-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]acetamide](/img/structure/B5442306.png)
![1-[(4-methyl-1H-imidazol-5-yl)methyl]azocane](/img/structure/B5442311.png)